alpha-Obscurine
Overview
Description
Alpha-Obscurine is a natural product belonging to the tannin class of compounds. It is extracted from the Obscuria species of plants. The compound is a white crystalline solid, soluble in water and many organic solvents. This compound is known for its bitter taste and numbing sensation. It has shown potential for analgesic, anti-inflammatory, and anti-tumor activities .
Preparation Methods
Alpha-Obscurine is primarily extracted from the Obscuria species of plants. The extraction process typically involves solvent extraction, separation, and crystallization steps . The synthetic routes for this compound involve complex organic reactions, including the Buchwald-Hartwig coupling reaction, Heck cyclization, and diastereoselective hydrogenation
Chemical Reactions Analysis
Alpha-Obscurine undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can convert this compound into its reduced forms using reagents like lithium aluminum hydride.
Substitution: this compound can undergo substitution reactions, particularly nucleophilic substitutions, where functional groups are replaced by nucleophiles.
Major Products: The major products formed from these reactions include various derivatives of this compound, which may have different biological activities.
Scientific Research Applications
Alpha-Obscurine has several scientific research applications:
Mechanism of Action
The mechanism of action of alpha-Obscurine involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating the activity of certain enzymes and receptors involved in inflammation and pain pathways. The exact molecular targets and pathways are still under investigation, but it is known to interact with the central nervous system, leading to its analgesic effects .
Comparison with Similar Compounds
Alpha-Obscurine is compared with other lycodine-type alkaloids, such as:
Beta-Obscurine: Similar in structure but differs in its stereochemistry and biological activities.
N-Desmethyl-Alpha-Obscurine: A derivative of this compound with one less methyl group, showing different biological properties.
N-Desmethyl-Beta-Obscurine: Another derivative with distinct stereochemistry and biological activities.
This compound is unique due to its specific extraction source, distinct chemical structure, and potential therapeutic applications.
Properties
IUPAC Name |
(1R,9S,10R,16R)-14,16-dimethyl-6,14-diazatetracyclo[7.5.3.01,10.02,7]heptadec-2(7)-en-5-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-11-8-12-9-15-14(5-6-16(20)18-15)17(10-11)13(12)4-3-7-19(17)2/h11-13H,3-10H2,1-2H3,(H,18,20)/t11-,12+,13-,17-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HXJHQEWSHQXRPH-IPJQOSJUSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2CC3=C(CCC(=O)N3)C4(C1)C2CCCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H]1C[C@H]2CC3=C(CCC(=O)N3)[C@@]4(C1)[C@@H]2CCCN4C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
596-55-4 | |
Record name | α-Obscurine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=596-55-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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